

Molecular weight of Boc-NH-PEG3-NHS ester

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Compound of Interest

Compound Name: *Boc-NH-PEG3-NHS ester*

Cat. No.: *B8106493*

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Technical Guide: Boc-NH-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Boc-NH-PEG3-NHS ester**, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and targeted protein degradation.

Core Properties and Specifications

Boc-NH-PEG3-NHS ester is a polyethylene glycol (PEG)-based molecule functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other. This structure allows for the covalent attachment to biomolecules, making it a valuable tool in drug development and proteomics.

Quantitative Data Summary

The key quantitative properties of **Boc-NH-PEG3-NHS ester** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Weight	418.44 g/mol	[1][2][3]
Molecular Formula	C ₁₈ H ₃₀ N ₂ O ₉	[1][2]
CAS Number	2250216-93-2	[1][2][3]
Purity	≥95%	[3]
Appearance	Colorless to light yellow liquid	[2]
Density	1.23 g/cm ³	[2]

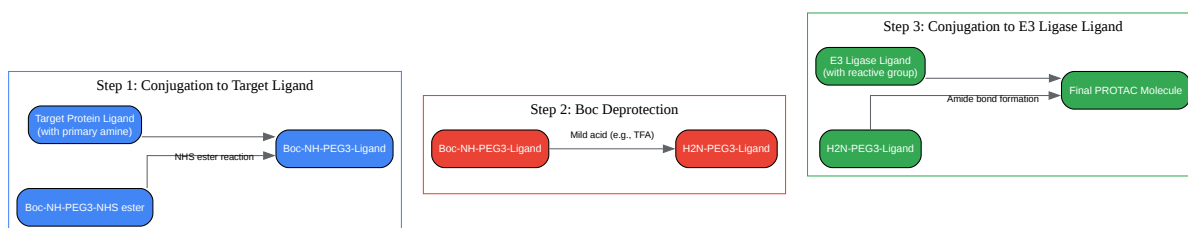
Mechanism of Action and Application

Boc-NH-PEG3-NHS ester serves as a flexible linker, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2]

The NHS ester end of the molecule reacts with primary amines on proteins or other molecules to form stable amide bonds.[4][5] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[3][4][5] The PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media.[4][5]

General Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the use of **Boc-NH-PEG3-NHS ester** in the synthesis of a PROTAC.



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*General workflow for synthesizing a PROTAC using **Boc-NH-PEG3-NHS ester**.*

Detailed Experimental Protocol: General Amine Labeling

This protocol provides a general method for labeling a protein with **Boc-NH-PEG3-NHS ester**. Note that optimal conditions may vary depending on the specific application.

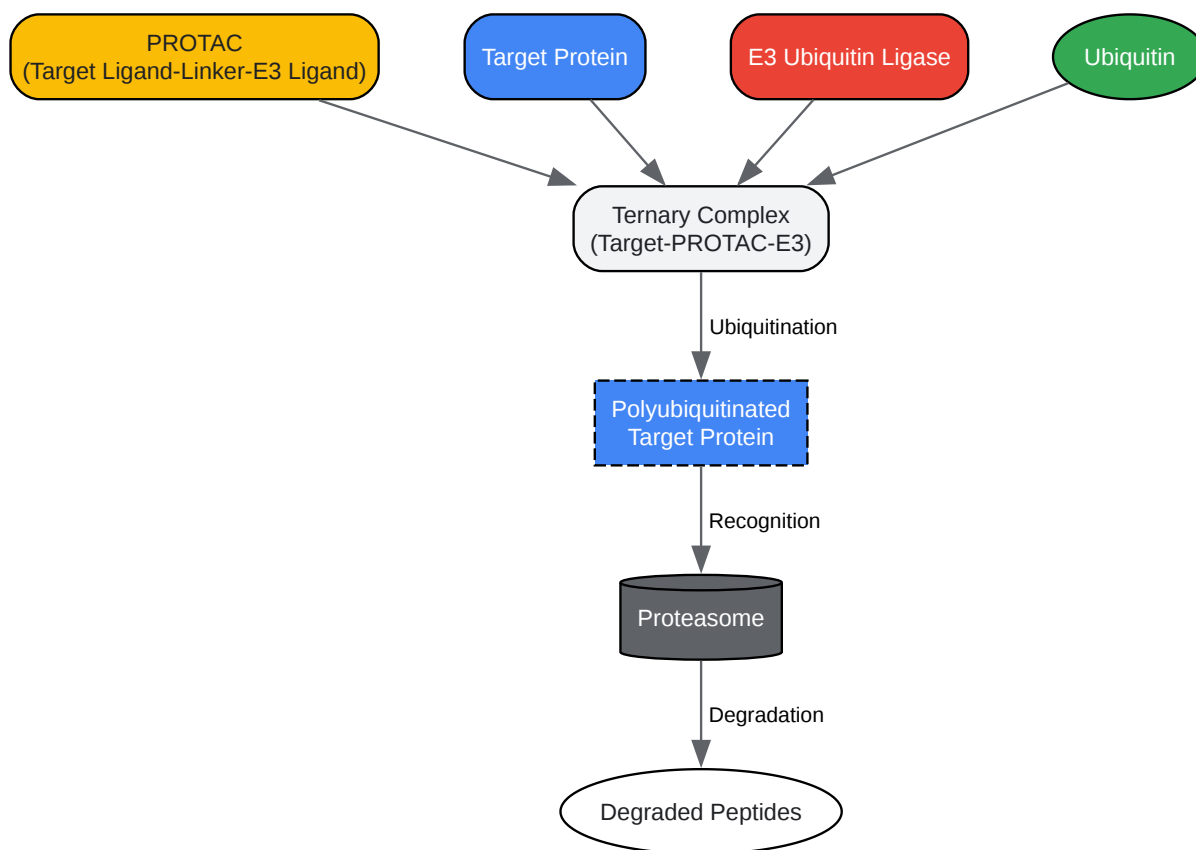
- **Reagent Preparation:** Dissolve **Boc-NH-PEG3-NHS ester** in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) to create a stock solution.[1][2] A typical concentration is 10-50 mg/mL.
- **Protein Preparation:** Prepare the protein to be labeled in an amine-free buffer at a pH range of 7.2-8.5. Buffers such as PBS (phosphate-buffered saline) or HEPES are suitable.
- **Conjugation Reaction:** Add a 5- to 20-fold molar excess of the **Boc-NH-PEG3-NHS ester** stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

- **Quenching:** Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
- **Purification:** Remove excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
- **Boc Deprotection (Optional):** If the newly introduced amine is required for a subsequent reaction, the Boc protecting group can be removed by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA).
- **Final Purification:** Purify the deprotected conjugate to remove the deprotection reagents and byproducts.

Application in Targeted Protein Degradation

The role of a linker like **Boc-NH-PEG3-NHS ester** is critical in the efficacy of a PROTAC. The linker bridges the target protein and the E3 ligase, and its length and composition can significantly influence the formation and stability of the ternary complex, which is a prerequisite for successful ubiquitination and degradation.

The following diagram illustrates the logical pathway of PROTAC-mediated protein degradation.



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Logical pathway of PROTAC-mediated protein degradation.

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